![molecular formula C11H8BrFO2S B2484539 Methyl 3-(bromomethyl)-4-fluoro-1-benzothiophene-2-carboxylate CAS No. 1305710-68-2](/img/structure/B2484539.png)
Methyl 3-(bromomethyl)-4-fluoro-1-benzothiophene-2-carboxylate
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Overview
Description
Methyl 3-(bromomethyl)-4-fluoro-1-benzothiophene-2-carboxylate (MBFC) is a synthetic organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MBFC is a benzothiophene derivative that exhibits unique chemical and biological properties, making it an attractive candidate for drug development. In
Scientific Research Applications
- Methyl 3-(bromomethyl)-4-fluoro-1-benzothiophene-2-carboxylate has been effectively employed in allylation reactions. Specifically, it serves as an allylating agent for structurally diverse ketones. These reactions lead to the formation of homoallylic alcohols, which are valuable intermediates in organic synthesis and pharmaceutical research .
- By modifying benzo[f]coumarin derivatives at the keto group via Barbier allylation with this compound, researchers have successfully synthesized bioactive unsaturated lactones. These derivatives exhibit antioxidant properties and have been characterized using spectral methods. Notably, they do not affect the viability or proliferation of C6 rat glioma cells .
- Methyl 3-(bromomethyl)-4-fluoro-1-benzothiophene-2-carboxylate is a versatile building block in organic synthesis. Its functionalized allyl bromide moiety allows for the construction of complex molecules, including pheromones, antitumor agents, and retinoid analogs .
- The compound participates in Barbier allylation reactions, enabling the addition of allylating agents to azomethines of various structures. This synthetic strategy opens up new avenues for creating heterocyclic compounds with potential biological activity .
- Researchers have explored the ability of Methyl 3-(bromomethyl)-4-fluoro-1-benzothiophene-2-carboxylate derivatives to penetrate phospholipid bilayers. Understanding their membrane interactions is crucial for drug design and delivery .
Allylation Reactions
Bioactive Unsaturated Lactones
Organic Synthesis
Barbier Allylation
Phospholipid Bilayer Penetration Studies
Mechanism of Action
Target of Action
Bromomethyl groups are often used in organic synthesis for their reactivity, suggesting that this compound may interact with a variety of biological targets .
Mode of Action
Bromomethyl groups are known to be involved in various types of reactions, such as free radical reactions and suzuki–miyaura cross-coupling . In the latter, the bromomethyl group can participate in carbon-carbon bond formation, which is a crucial step in the synthesis of many complex organic compounds .
Biochemical Pathways
Given its potential reactivity, it could be involved in various biochemical transformations, potentially affecting multiple pathways depending on the context of its use .
Pharmacokinetics
For instance, the bromomethyl group might enhance its reactivity, while the carboxylate group could affect its solubility and distribution .
Result of Action
Given its potential reactivity, it could induce various changes at the molecular and cellular levels, depending on its targets and the context of its use .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species could influence the action, efficacy, and stability of this compound . For instance, certain conditions might enhance its reactivity, while others could lead to its degradation .
properties
IUPAC Name |
methyl 3-(bromomethyl)-4-fluoro-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrFO2S/c1-15-11(14)10-6(5-12)9-7(13)3-2-4-8(9)16-10/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVITCPACQIDNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=CC=C2S1)F)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrFO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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